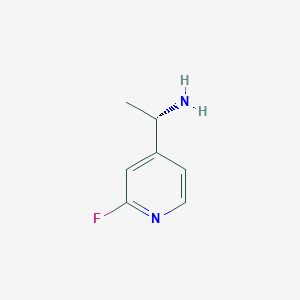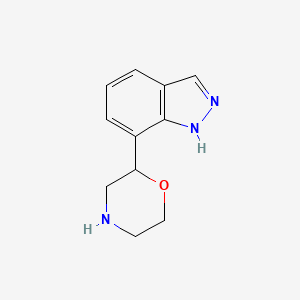
2-(1H-Indazol-7-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-Indazol-7-yl)morpholine is a heterocyclic compound that combines the structural features of indazole and morpholine. Indazole is a bicyclic structure containing a benzene ring fused to a pyrazole ring, while morpholine is a six-membered ring containing both nitrogen and oxygen atoms. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indazol-7-yl)morpholine typically involves the formation of the indazole ring followed by the introduction of the morpholine moiety. One common method is the transition metal-catalyzed cyclization of appropriate precursors. For example, a Cu(OAc)2-catalyzed reaction can be used to form the indazole ring by N–N bond formation employing oxygen as the terminal oxidant . The morpholine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to minimize byproducts and maximize efficiency.
化学反応の分析
Types of Reactions
2-(1H-Indazol-7-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indazole or morpholine rings.
Substitution: Both the indazole and morpholine rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indazole ring may yield indazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.
科学的研究の応用
2-(1H-Indazol-7-yl)morpholine has several scientific research applications, including:
Medicine: Due to its potential biological activities, it is investigated as a lead compound for the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(1H-Indazol-7-yl)morpholine involves its interaction with specific molecular targets and pathways. For example, indazole derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation . The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
類似化合物との比較
Similar Compounds
Similar compounds include other indazole derivatives and morpholine-containing molecules. Examples include:
Indazole derivatives: Compounds like 1H-indazole and 2H-indazole, which share the indazole core structure.
Morpholine derivatives: Compounds like N-substituted morpholines, which contain the morpholine ring with various substituents.
Uniqueness
2-(1H-Indazol-7-yl)morpholine is unique due to the combination of the indazole and morpholine rings, which can confer a distinct set of biological activities and physicochemical properties. This combination allows for the exploration of new chemical space and the development of novel compounds with potential therapeutic applications.
特性
分子式 |
C11H13N3O |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
2-(1H-indazol-7-yl)morpholine |
InChI |
InChI=1S/C11H13N3O/c1-2-8-6-13-14-11(8)9(3-1)10-7-12-4-5-15-10/h1-3,6,10,12H,4-5,7H2,(H,13,14) |
InChIキー |
NVDPFAVVADZRJD-UHFFFAOYSA-N |
正規SMILES |
C1COC(CN1)C2=CC=CC3=C2NN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


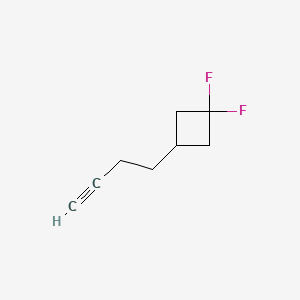


![1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-one](/img/structure/B13581852.png)
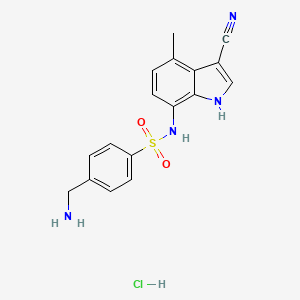
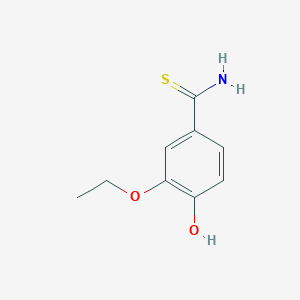
![2-[(4-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13581859.png)
![2-[4-(4-Chlorobenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B13581868.png)

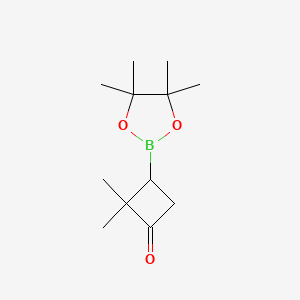
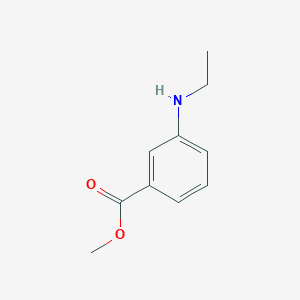
![1,4-Dimethyl-2-azabicyclo[2.2.1]heptane](/img/structure/B13581917.png)
![1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13581923.png)
